Alosetron hydrochloride

Overview

Description

Alosetron Hydrochloride is a potent and selective antagonist of the serotonin 5-HT3 receptor type. It is primarily used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS) in women. The compound modulates serotonin-sensitive gastrointestinal processes, which helps in controlling IBS symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Alosetron Hydrochloride involves the condensation of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-chloromethyl-5-methylimidazole in the presence of a strong base such as sodium hydride. This reaction requires careful handling due to the corrosive and flammable nature of sodium hydride .

Industrial Production Methods: An improved industrial process involves reacting 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-hydroxymethyl-5-methylimidazole in the presence of mineral acids like hydrochloric acid or sulfonic acids such as p-toluene sulfonic acid or methane sulfonic acid. This method is more commercially feasible and provides a higher yield .

Chemical Reactions Analysis

Types of Reactions: Alosetron Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Scientific Research Applications

Clinical Applications

1. Management of IBS-D:

- Target Population: Alosetron is specifically indicated for women with severe IBS-D who have not responded adequately to conventional therapies. This demographic is critical since IBS-D affects a significant portion of the population, particularly women .

- Efficacy: Clinical trials have demonstrated that alosetron significantly improves symptoms of IBS-D, including abdominal pain, stool frequency, and consistency. In a randomized controlled trial, patients receiving alosetron reported adequate relief from symptoms compared to those on placebo .

2. Risk Management:

- Due to its association with serious adverse effects such as ischemic colitis and severe constipation, alosetron's use is tightly regulated under a Risk Evaluation and Mitigation Strategy (REMS). This includes restrictions on prescribing and monitoring requirements to ensure patient safety .

Pharmacokinetics

- Absorption: Alosetron is rapidly absorbed with an absolute bioavailability of 50-60%. Peak plasma concentrations are typically reached within one hour post-administration.

- Distribution: It has a large volume of distribution (65 to 95 L) and is approximately 82% protein-bound.

- Metabolism: The drug undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP1A2 .

Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy and safety of alosetron:

Current Usage Trends

Despite its effectiveness, the use of alosetron remains limited due to safety concerns and regulatory restrictions. Newer therapies for IBS-D, such as eluxadoline and rifaximin, have emerged in the market, providing additional options for patients. These newer agents are often preferred due to their favorable safety profiles .

Mechanism of Action

Alosetron Hydrochloride exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors. These receptors are nonselective cation channels distributed on enteric neurons in the gastrointestinal tract. By blocking these receptors, this compound modulates the regulation of visceral pain, colonic transit, and gastrointestinal secretions, effectively controlling IBS symptoms .

Comparison with Similar Compounds

Ondansetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.

Granisetron: Used to prevent nausea and vomiting caused by chemotherapy and radiation therapy.

Palonosetron: Used to prevent nausea and vomiting caused by chemotherapy.

Uniqueness: Alosetron Hydrochloride is unique in its specific use for severe diarrhea-predominant IBS in women. Unlike other 5-HT3 receptor antagonists, it is not primarily used for nausea and vomiting but for gastrointestinal disorders .

Biological Activity

Alosetron hydrochloride, marketed as Lotronex, is a selective serotonin type 3 (5-HT3) receptor antagonist primarily used in the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women. Its biological activity is characterized by its effects on gastrointestinal motility, visceral pain modulation, and fluid secretion. This article explores the compound's pharmacodynamics, clinical efficacy, and safety profile through various studies and findings.

Alosetron exerts its biological effects by blocking 5-HT3 receptors located in the gastrointestinal tract. This blockade leads to:

- Reduction in visceral pain : By inhibiting the activation of these receptors, alosetron decreases the sensitivity of the gut to painful stimuli.

- Altered colonic transit : Alosetron slows colonic transit time, which is beneficial for patients suffering from diarrhea.

- Increased colonic compliance : It enhances the ability of the colon to accommodate stool without discomfort.

Pharmacokinetics

Alosetron is extensively metabolized in the liver, primarily via cytochrome P450 enzymes. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Oral bioavailability | Approximately 50% |

| Peak plasma concentration | Achieved within 1-2 hours |

| Half-life | 1.5 to 2 hours |

| Renal clearance | Approximately 94 mL/min |

The drug does not significantly inhibit CYP3A4 and has minimal interactions with other medications metabolized through this pathway .

Randomized Controlled Trials

Several clinical trials have assessed alosetron's efficacy in treating IBS-D:

-

Efficacy in Pain Relief :

- A study involving 626 female patients demonstrated that alosetron (1 mg twice daily) significantly improved IBS symptoms compared to placebo. The primary endpoint was adequate relief of IBS pain and discomfort, with a responder rate of 41% in the alosetron group versus 26% in the placebo group (p<0.001) .

- Impact on Bowel Symptoms :

Case Studies

In clinical practice settings, alosetron has shown consistent improvement in IBS-D symptoms:

- A retrospective analysis reported that approximately 70% of patients experienced significant relief from fecal urgency and abdominal pain after four weeks of treatment with alosetron . The percentage of patients free from fecal urgency increased from 4.7% at baseline to nearly 40% by the end of treatment.

Safety Profile

While alosetron is effective, it has been associated with serious adverse events such as ischemic colitis and severe constipation. The incidence rates are relatively low but warrant caution:

| Adverse Event | Incidence Rate (%) |

|---|---|

| Ischemic colitis | 0.15 |

| Severe constipation | Varies; specific rates not well-documented |

Most cases of ischemic colitis occurred within the first month of treatment, and symptoms were generally transient without long-term consequences .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Alosetron hydrochloride as a 5-HT3 receptor antagonist, and what experimental approaches are used to validate its selectivity and potency?

this compound selectively antagonizes 5-HT3 receptors, inhibiting serotonin-mediated gastrointestinal signaling. Key validation methods include:

- Receptor binding assays : Measure displacement of radiolabeled ligands (e.g., [³H]-GR65630) to determine IC₅₀ values. For example, Alosetron showed IC₅₀ of ~55 nM in guinea pig neuronal preparations .

- Functional assays : Assess inhibition of 5-HT3-induced depolarization in isolated ileum or mucosal-submucosal neurons .

- Selectivity profiling : Compare binding affinities against other 5-HT receptor subtypes (e.g., 5-HT4, 5-HT2A) to confirm specificity .

Q. How is this compound synthesized, and what are the critical steps in its chemical characterization?

The synthesis involves:

- Stepwise alkylation : Reaction of tetrahydro-pyridonindol-1-one with dimethyl sulfate under basic conditions to form intermediates .

- Salt formation : Treatment of the free base with dry HCl in acetone to yield the hydrochloride salt .

- Characterization : Use of NMR, HPLC, and mass spectrometry to confirm purity (>98%) and structural integrity. CAS registry (122852-69-1) and molecular weight (330.8 g/mol) are critical identifiers .

Q. What are the key pharmacological targets and pathways associated with this compound in the context of gastrointestinal disorders?

Alosetron primarily modulates:

- 5-HT3 receptors : Expressed on enteric neurons, regulating visceral pain signaling and gut motility .

- Inflammatory pathways : Indirectly reduces pro-inflammatory cytokine release by inhibiting afferent nerve activation .

- Clinical relevance : Slows colonic transit in irritable bowel syndrome (IBS) models and attenuates rectal distension-induced nociception in dogs .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations and QSAR models be applied to study the interaction between this compound and the 5-HT3 receptor?

- MD simulations : Track binding stability by analyzing hydrogen bonds and hydrophobic interactions between Alosetron and receptor residues (e.g., Val288, Ser289, Gly314) over 100-ns trajectories .

- 3D-QSAR models : Use Comparative Molecular Field Analysis (CoMFA) to correlate structural features (e.g., methylimidazole group) with antagonist activity. Validate models via Y-randomization tests and cross-validation (q² > 0.5) .

- MM/GBSA calculations : Estimate binding free energy (−ΔG) to prioritize lead compounds for further testing .

Q. What methodological challenges arise when analyzing contradictory data from clinical trials evaluating this compound’s efficacy in different patient subgroups?

- Subgroup heterogeneity : Stratify patients by sex (female predominance), IBS subtype (diarrhea-predominant), and genetic factors (e.g., 5-HT3 receptor polymorphisms) .

- Endpoint variability : Standardize outcomes (e.g., pain relief, stool consistency) using validated scales like the IBS Severity Scoring System .

- Safety confounders : Address adverse events (e.g., ischemic colitis) by implementing strict inclusion criteria and post-marketing surveillance .

Q. What in silico and in vitro approaches are recommended for comparing the binding affinities of this compound with other 5-HT3 receptor antagonists?

- Docking studies : Compare binding poses of Alosetron, Ondansetron, and Granisetron using crystal structures of the 5-HT3 receptor (PDB ID: 6NP0). Alosetron’s imidazole ring forms critical π-π interactions with Trp156 .

- Competitive radioligand assays : Determine Ki values in human recombinant 5-HT3A receptors. Alosetron exhibits higher selectivity (Ki = 0.091 nM) than Ondansetron (Ki = 0.483 nM) .

- Functional antagonism : Measure inhibition of 5-HT-evoked currents in HEK293 cells expressing 5-HT3 receptors .

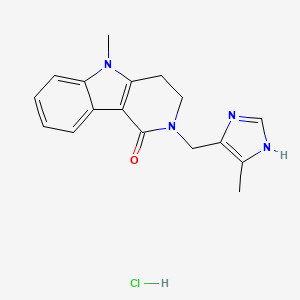

Properties

IUPAC Name |

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYQZOVOVDSGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044208 | |

| Record name | Alosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

White to beige solid with a solubility of 61 mg/ml in water, 42 mg/ml in 0.1M hydrochloric acid, 0.3 mg/ml in pH 6 phosphate buffer, and <0.1 mg/ml in pH 8 phosphate buffer /Hydrochloride/ | |

| Record name | ALOSETRON HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Serotonin 5HT3-receptor antagonist /Salt not specified/, ... 5-HT3 antagonists delay colonic transit, incr colonic compliance, & incr small intestinal water absorption. ... /Salt not specified/, Alosetron (Lotronex) is a potent, highly selective 5-HT(3) antagonist. ... /Salt not specified/ | |

| Record name | ALOSETRON HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

122852-69-1 | |

| Record name | Alosetron hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122852-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alosetron hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122852691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALOSETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F5R1A46YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALOSETRON HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

288-291 °C | |

| Record name | ALOSETRON HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.